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Compound of Interest

Compound Name: Raddeanoside R17

Cat. No.: B2356222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Raddeanoside R17 is a triterpenoid saponin isolated from the rhizomes of Anemone raddeana

Regel, a plant with a history of use in traditional medicine for treating conditions like

rheumatism and neuralgia. Triterpenoid saponins from this plant have garnered significant

interest in the scientific community due to their diverse biological activities, including anti-

inflammatory, analgesic, and cytotoxic effects. This technical guide provides an in-depth

overview of the chemical structure elucidation of Raddeanoside R17, including detailed

experimental protocols for its isolation and characterization, and a summary of its

spectroscopic data. While specific, detailed published spectroscopic data for Raddeanoside
R17 is not readily available, this guide presents a representative analysis based on the well-

characterized, structurally related saponin, Raddeanoside R12, also isolated from Anemone

raddeana. This approach provides a comprehensive framework for the structural elucidation of

this class of compounds.

Chemical Structure and Properties
Raddeanoside R17 is a complex glycoside with a triterpenoid aglycone core. Its fundamental

properties are summarized in the table below.
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Property Value

Molecular Formula C71H116O35

Molecular Weight 1529.66 g/mol

CAS Number 824401-07-2

Class Triterpenoid Saponin

Source Anemone raddeana Regel

Experimental Protocols
The isolation and structural elucidation of Raddeanoside R17 involve a series of

chromatographic and spectroscopic techniques. The following protocols are representative of

the methods used for triterpenoid saponins from Anemone raddeana.

Workflow for Isolation and Elucidation
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Purification

Structure Elucidation

Dried Rhizomes of Anemone raddeana
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n-BuOH Fraction

Silica Gel Column Chromatography

Fractions Containing Saponins

Preparative HPLC

Isolated Raddeanoside R17

Mass Spectrometry (MS) NMR Spectroscopy
(1H, 13C, COSY, HSQC, HMBC)

Chemical Structure of Raddeanoside R17

Click to download full resolution via product page

Caption: General workflow for the isolation and structural elucidation of Raddeanoside R17.
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Extraction and Isolation
Plant Material: Dried and powdered rhizomes of Anemone raddeana are used as the starting

material.

Extraction: The powdered rhizomes are extracted with 70% aqueous ethanol under reflux for

2-3 hours. This process is typically repeated three times to ensure exhaustive extraction of

the saponins.

Concentration: The combined ethanol extracts are concentrated under reduced pressure to

yield a crude extract.

Solvent Partitioning: The crude extract is suspended in water and partitioned successively

with n-butanol. The n-butanol fraction, which is enriched with saponins, is collected and

concentrated.

Column Chromatography: The n-butanol extract is subjected to silica gel column

chromatography, eluting with a gradient of chloroform-methanol-water. Fractions are

collected and monitored by thin-layer chromatography (TLC).

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the

target compound are further purified by preparative HPLC on a C18 column with a methanol-

water or acetonitrile-water gradient to yield pure Raddeanoside R17.

Spectroscopic Analysis
The chemical structure of the isolated saponin is determined using a combination of mass

spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry

(HRESIMS) is used to determine the exact molecular weight and elemental composition of

the molecule. Tandem mass spectrometry (MS/MS) provides information about the

fragmentation pattern, which helps in identifying the aglycone and the sequence of sugar

units.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR: Provides information about the number and types of protons in the molecule,

including the anomeric protons of the sugar residues, which are characteristic of their

configuration.

13C NMR: Shows the number and types of carbon atoms, including the characteristic

signals for the triterpenoid skeleton and the sugar moieties.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the

connectivity within the molecule.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same

spin system, helping to trace the proton networks in the aglycone and sugar units.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their

directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations

between protons and carbons (typically 2-3 bonds away), which is essential for

determining the linkage between the sugar units and the attachment points of the sugar

chains to the aglycone.

Spectroscopic Data (Representative Example:
Raddeanoside R12)
As detailed spectroscopic data for Raddeanoside R17 is not publicly available, the following

tables present the ¹H and ¹³C NMR data for the structurally similar saponin, Raddeanoside

R12, from Anemone raddeana. This data serves as a representative example for the

elucidation of this class of compounds.

¹³C NMR Data (125 MHz, C5D5N)
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Position δC (ppm) Position δC (ppm)
Sugar
Moieties

δC (ppm)

1 38.9 16 28.2 Ara

2 26.7 17 47.1 1' 104.5

3 88.9 18 41.9 2' 82.7

4 39.6 19 46.3 3' 74.3

5 55.9 20 30.9 4' 69.2

6 18.5 21 34.2 5' 66.1

7 33.1 22 33.2 Rha

8 40.1 23 28.2 1'' 101.9

9 48.1 24 16.9 2'' 72.6

10 37.1 25 15.7 3'' 72.4

11 23.8 26 17.6 4'' 73.9

12 122.7 27 64.1 5'' 70.1

13 144.2 28 179.9 6'' 18.7

14 42.2 29 33.2

15 26.2 30 23.8

¹H NMR Data (500 MHz, C5D5N)
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Proton
δH (ppm, J
in Hz)

Proton
δH (ppm, J
in Hz)

Sugar
Moieties

δH (ppm, J
in Hz)

H-3
3.25 (dd,

11.5, 4.5)
H-18

2.98 (dd,

13.5, 4.0)
Ara

H-12 5.48 (t, 3.5) H-27a 3.75 (d, 11.0) H-1' 4.95 (d, 6.5)

H-27b 3.45 (d, 11.0) Rha

H-1'' 6.35 (br s)

H-6'' 1.75 (d, 6.0)

Putative Biological Signaling Pathway
While the specific signaling pathways modulated by Raddeanoside R17 have not been fully

elucidated, other triterpenoid saponins from Anemone species have been shown to exert their

biological effects through various molecular targets. For instance, Raddeanin A, another

saponin from Anemone raddeana, has been reported to inhibit angiogenesis by targeting the

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. It is plausible

that Raddeanoside R17 may share similar mechanisms of action.
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Putative VEGFR2 Signaling Pathway Inhibition by Raddeanoside R17
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Caption: A putative signaling pathway potentially inhibited by Raddeanoside R17, based on
the known activity of related saponins.

Conclusion
The structural elucidation of Raddeanoside R17, a complex triterpenoid saponin from

Anemone raddeana, requires a systematic combination of isolation and advanced

spectroscopic techniques. While a complete, published dataset for this specific compound is

not currently available, the methodologies and representative data presented in this guide

provide a robust framework for researchers engaged in the study of natural products. The

potential for Raddeanoside R17 and other related saponins to modulate key signaling

pathways highlights their promise as lead compounds in drug discovery and development,

warranting further investigation into their precise mechanisms of action.

To cite this document: BenchChem. [The Structural Elucidation of Raddeanoside R17: A
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[https://www.benchchem.com/product/b2356222#chemical-structure-elucidation-of-
raddeanoside-r17]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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